

An In-depth Technical Guide to the Spectroscopic Data of 2-Aminodiphenylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminodiphenylamine

Cat. No.: B160148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Aminodiphenylamine** (CAS No. 534-85-0), also known as N-phenyl-o-phenylenediamine. The information is tailored for professionals in research and development who require detailed spectral information and experimental context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of **2-Aminodiphenylamine**.

¹H NMR Spectroscopy Data

Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule. The aromatic protons and the amine protons show distinct chemical shifts.

Parameter	¹ H NMR Data (399.65 MHz)	¹ H NMR Data (89.56 MHz)
Solvent	CDCl ₃	CDCl ₃
Proton Assignment	Shift (ppm)	Shift (ppm)
Aromatic Protons	7.186	7.19
Aromatic Protons	7.095	7.09
Aromatic Protons	7.000	6.99
Aromatic Protons	6.804	6.83 - 6.69
Aromatic Protons	6.77	6.70
Aromatic Protons	6.74	-
Aromatic Protons	6.711	-
Secondary Amine (NH)	5.15	4.18
Primary Amine (NH ₂)	3.70	-

¹³C NMR Spectroscopy Data

While experimental ¹³C NMR spectral data with specific peak assignments for **2-Aminodiphenylamine** is not readily available in public databases, the expected chemical shifts can be inferred based on its structure. Aromatic carbons typically appear in the 110-150 ppm range. The carbons bonded to nitrogen atoms will be deshielded and appear at the lower field end of this range.

Experimental Protocols: NMR

- ¹H NMR (399.65 MHz): A sample of 0.043 g of **2-Aminodiphenylamine** was dissolved in 0.5 ml of deuterated chloroform (CDCl₃)^[1].
- ¹H NMR (89.56 MHz): A sample of 0.042 g of **2-Aminodiphenylamine** was dissolved in 0.5 ml of deuterated chloroform (CDCl₃)^[1].
- ¹³C NMR: Spectra have been recorded by sources such as Aldrich Chemical Company, Inc., though specific experimental parameters and peak lists are not publicly detailed^[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-Aminodiphenylamine** by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Specific experimental IR peak lists for **2-Aminodiphenylamine** are not detailed in the searched resources. However, based on the presence of primary and secondary amine groups and aromatic rings, the following characteristic absorption bands are expected:

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H Stretch (Primary Amine)	3500 - 3300 (two bands)
N-H Stretch (Secondary Amine)	3500 - 3300 (one band)
Aromatic C-H Stretch	3100 - 3000
N-H Bend (Primary Amine)	1650 - 1580
Aromatic C=C Bending	1600 - 1475
Aromatic C-N Stretch	1335 - 1250
Aromatic C-H Bending (Out-of-plane)	900 - 675

Experimental Protocols: IR

Several techniques have been used to obtain IR spectra of **2-Aminodiphenylamine**^[2]:

- Attenuated Total Reflectance (ATR)-IR: The spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer. The sample was from Alfa Aesar, Thermo Fisher Scientific^[2].
- FTIR (Film): The spectrum was obtained from a sample prepared as a film. The source of the sample was Calbiochem, Los Angeles, California^[2].
- Vapor Phase IR: The spectrum was acquired using a DIGILAB FTS-14 instrument^[2].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems like the aromatic rings in **2-Aminodiphenylamine**.

UV-Vis Absorption Maxima (λ_{max})

The position of the maximum absorption is solvent-dependent, showing a slight red-shift (bathochromic shift) with increasing solvent polarity.

Solvent	λ_{max} (nm)
Cyclohexane	288
Acetonitrile	294
Methanol	296
Ethanol	280 - 320 (range)

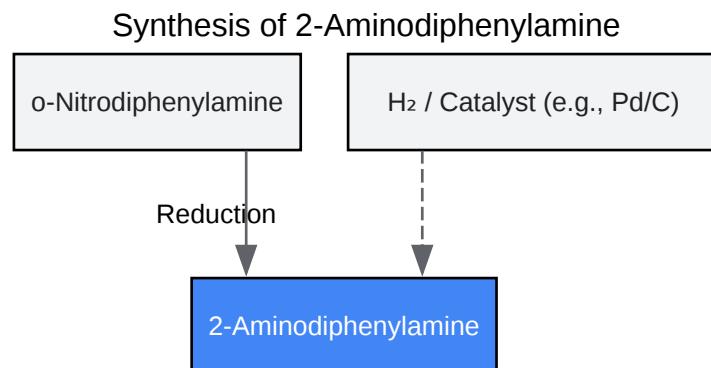
Experimental Protocols: UV-Vis

The UV-Vis spectra are typically recorded by dissolving the **2-Aminodiphenylamine** sample in a suitable UV-grade solvent, such as methanol, and measuring the absorbance across a range of wavelengths.

Visualized Workflows and Pathways

Synthesis of **2-Aminodiphenylamine**

A primary route for the synthesis of **2-Aminodiphenylamine** is the catalytic reductive amination of a nitrodiphenylamine precursor.

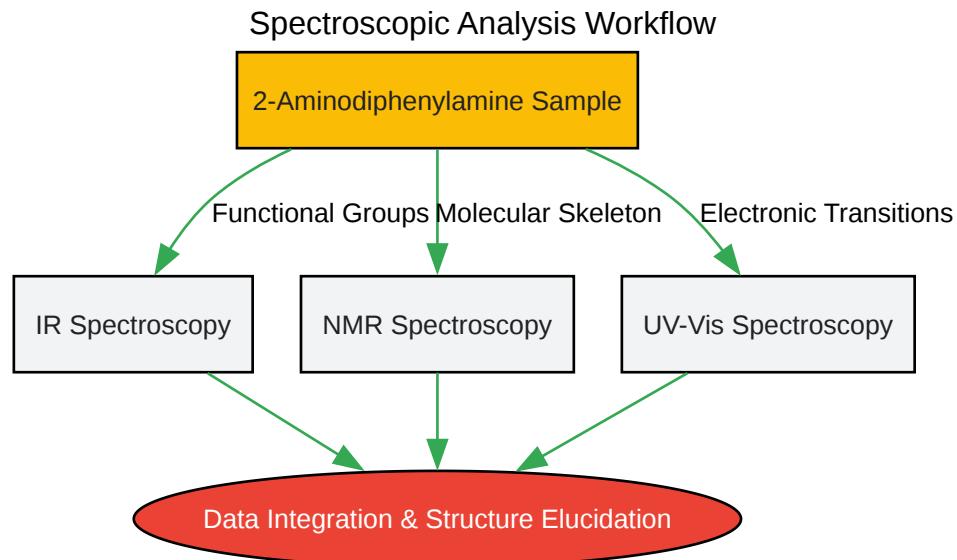


[Click to download full resolution via product page](#)

Caption: A simplified diagram illustrating the synthesis of **2-Aminodiphenylamine** via catalytic reduction.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a compound like **2-Aminodiphenylamine** using multiple spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: A workflow diagram for the spectroscopic characterization of **2-Aminodiphenylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminodiphenylamine(534-85-0) 1H NMR [m.chemicalbook.com]
- 2. N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2-Aminodiphenylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160148#spectroscopic-data-nmr-ir-uv-vis-for-2-aminodiphenylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

